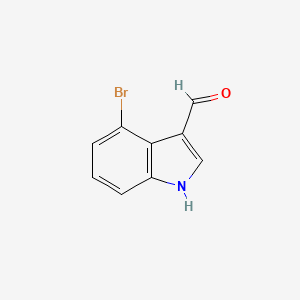

4-Bromoindole-3-carboxaldehyde

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-bromo-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-7-2-1-3-8-9(7)6(5-12)4-11-8/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPAFHZDRYAWZOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=CN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376790 | |

| Record name | 4-Bromoindole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98600-34-1 | |

| Record name | 4-Bromoindole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1H-indole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of 4 Bromoindole 3 Carboxaldehyde As a Versatile Chemical Scaffold in Contemporary Organic Chemistry

The significance of 4-bromoindole-3-carboxaldehyde in modern organic synthesis stems from the strategic placement of its functional groups, which allows for a wide range of chemical transformations. lookchem.comcymitquimica.com The indole (B1671886) nucleus itself is a privileged scaffold in medicinal chemistry, and the presence of the bromine atom and the aldehyde group further enhances its utility. ontosight.aicymitquimica.com

The aldehyde group at the 3-position is highly reactive and can participate in a variety of chemical reactions, including condensations and nucleophilic additions. cymitquimica.com This reactivity allows for the straightforward introduction of diverse molecular fragments, making it a key site for molecular elaboration. For instance, it can be readily converted into other functional groups such as carboxylic acids, alcohols, or imines, which are crucial for building more complex molecular architectures. lookchem.com

The bromine atom at the 4-position serves as a versatile handle for further functionalization, most notably through cross-coupling reactions. cymitquimica.com This allows for the introduction of aryl, alkyl, and other organic substituents, significantly expanding the chemical space accessible from this starting material. The ability to modify this position is critical for fine-tuning the electronic and steric properties of the resulting molecules, which can be essential for optimizing their biological activity or material properties.

The combination of these reactive sites makes this compound a powerful intermediate for the synthesis of a wide array of substituted indole derivatives. Its utility is demonstrated in its application as a precursor for creating compounds with potential therapeutic applications, including those with anticancer and antimicrobial properties. ontosight.ailookchem.com

Synthetic Methodologies and Strategies for 4 Bromoindole 3 Carboxaldehyde

Established Synthetic Routes to 4-Bromoindole-3-carboxaldehyde

The preparation of this compound can be achieved through several established chemical pathways. The choice of method often depends on the availability of starting materials, desired yield, and scalability. The most common approaches involve either the formylation of 4-bromoindole (B15604) or the bromination of indole-3-carboxaldehyde (B46971). ontosight.ai

The Vilsmeier-Haack reaction is a widely employed and efficient method for the formylation of electron-rich heterocyclic and aromatic compounds, including indole (B1671886) derivatives. ijpcbs.comorganic-chemistry.org This reaction stands as the primary and most documented route for synthesizing this compound from 4-bromoindole. researchgate.nethilarispublisher.com

The process involves the use of a Vilsmeier reagent, which is an electrophilic chloromethyleneiminium salt. researchgate.net This reagent is typically generated in situ from a mixture of a substituted amide, most commonly N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃). ijpcbs.comresearchgate.net The Vilsmeier reagent is a potent electrophile that attacks the electron-rich C-3 position of the 4-bromoindole ring, a position favored due to resonance stabilization.

The reaction mechanism proceeds via an electrophilic aromatic substitution. organic-chemistry.org The indole nitrogen's lone pair of electrons facilitates the attack at the C-3 position onto the Vilsmeier reagent, forming an iminium salt intermediate. This intermediate is then subjected to aqueous workup (hydrolysis), which converts the iminium salt into the final aldehyde product. researchgate.net Temperature control is a critical parameter, with the initial formation of the Vilsmeier reagent often conducted at low temperatures (0–5 °C) and the subsequent reaction with the indole occurring at temperatures ranging from room temperature to 40°C or higher. hilarispublisher.com

| Reaction Step | Reagents | Typical Conditions | Purpose | Citation |

| Reagent Formation | Phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF) | 0–5 °C | Generation of the electrophilic Vilsmeier reagent. | |

| Formylation | 4-Bromoindole, Vilsmeier reagent | 0 °C to 40 °C, 1-2 hours | Electrophilic attack at the C-3 position of the indole ring. | hilarispublisher.com |

| Hydrolysis | Aqueous solution (e.g., water, aqueous NaOH) | Room temperature to 100 °C | Conversion of the intermediate iminium salt to the aldehyde. | researchgate.netthieme-connect.com |

While the Vilsmeier-Haack reaction is predominant, other synthetic strategies have been developed to access this compound. These alternative routes can be advantageous when dealing with substrates sensitive to the conditions of the Vilsmeier-Haack reaction.

One straightforward alternative is the direct bromination of indole-3-carboxaldehyde. ontosight.ai However, controlling the regioselectivity of bromination on the indole ring can be challenging. Greener bromination methods have been explored, using systems like Oxone and potassium bromide (KBr) to generate hypobromous acid in situ, which can offer higher regioselectivity for the 6-position but highlights the ongoing research into selective halogenation. smolecule.com

The Duff reaction presents another formylation pathway, using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium like trifluoroacetic acid. smolecule.com This method is particularly useful for substrates that are sensitive to the strong dehydrating agents used in the Vilsmeier-Haack reaction. smolecule.com

An emerging and efficient method involves boron-catalyzed C-H formylation. nih.gov This approach utilizes trimethyl orthoformate (TMOF) as the formyl source and a Lewis acid catalyst such as boron trifluoride diethyl etherate (BF₃·OEt₂). The reaction proceeds under mild conditions and demonstrates high efficiency for a wide range of indole derivatives, presenting a modern alternative for the synthesis of this compound. nih.gov

Vilsmeier-Haack Formylation as a Primary Synthetic Pathway for this compound

Synthesis of Novel Derivatives of this compound

The structure of this compound features multiple reactive sites—the aldehyde at C-3, the bromine at C-4, and the nitrogen at N-1—making it an exceptionally versatile scaffold for the synthesis of a diverse array of more complex molecules. lookchem.comcymitquimica.com

Strategic, regioselective modification of the this compound core allows for the targeted synthesis of novel compounds.

Derivatization at the C-3 Aldehyde: The aldehyde group is a prime site for functionalization. It readily undergoes condensation reactions with various nucleophiles. For instance, reaction with amino compounds (such as amino acids or aminophenols) yields Schiff bases, which are important intermediates in medicinal chemistry. researchgate.net Condensation with active methylene (B1212753) compounds via Knoevenagel condensation is another common transformation. scirp.org

Functionalization at the C-4 Bromo Group: The bromine atom serves as a valuable handle for introducing molecular diversity, primarily through transition metal-catalyzed cross-coupling reactions. researchgate.net The Suzuki coupling, which uses palladium catalysts to form a new carbon-carbon bond with arylboronic acids, is a prominent example used to synthesize 4-arylindole derivatives. researchgate.net Metal-halogen exchange reactions can also be employed to generate organometallic intermediates for further functionalization. acs.org

Modification at the N-1 Position: The indole nitrogen can be functionalized through alkylation or acylation. It is also common to introduce a protecting group at this position, such as a tosyl (Ts) or tert-butyloxycarbonyl (Boc) group. This protection strategy can prevent undesired side reactions and direct the regioselectivity of subsequent synthetic steps.

Catalysis plays a crucial role in the efficient and selective synthesis of this compound derivatives. Various catalytic systems, particularly those based on transition metals, enable transformations that would otherwise be difficult to achieve.

Ruthenium-catalyzed C-H activation has emerged as a powerful strategy for the regioselective functionalization of indoles. nih.gov In a notable example, the aldehyde group at the C-3 position of the indole ring can act as a directing group to guide the selective functionalization of the C-4 position, providing a novel route to 4-substituted indoles. nih.gov

Palladium catalysis is extensively used for cross-coupling reactions at the C-4 bromo position. researchgate.net The Suzuki coupling, for instance, allows for the synthesis of 4-arylindoles from 4-bromoindole, demonstrating the utility of this method for creating complex molecular architectures. researchgate.netresearchgate.net

Rhodium catalysts have also been employed in the derivatization of indoles. beilstein-journals.org While many applications involve the indole nucleus in general, such as Rh-catalyzed hydrogenation to create chiral centers or cyclopropanation-ring expansion reactions, these principles can be extended to derivatives of this compound to access unique chemical space. lookchem.combeilstein-journals.org

| Catalyst | Reaction Type | Functionalization Site(s) | Derivative Type | Citation |

| Ruthenium (Ru) | C-H Activation/Annulation | C-4 (directed by C-3 aldehyde) | 4-Substituted indoles | nih.gov |

| Palladium (Pd) | Suzuki Cross-Coupling | C-4 (Bromo position) | 4-Arylindole derivatives | researchgate.netresearchgate.net |

| Rhodium (Rh) | Asymmetric Hydrogenation | Alkene (derived from aldehyde) | Chiral tryptophan derivatives | lookchem.com |

| Boron (BF₃·OEt₂) | C-H Formylation | C-3 | Indole-3-carboxaldehydes | nih.gov |

Reactivity and Transformation Chemistry of 4 Bromoindole 3 Carboxaldehyde

Reactions Involving the Aldehyde Moiety of 4-Bromoindole-3-carboxaldehyde

The aldehyde group at the 3-position of the indole (B1671886) ring is a highly reactive site, readily participating in a variety of chemical transformations. cymitquimica.com

Condensation reactions, such as the Knoevenagel and Claisen-Schmidt reactions, are fundamental transformations for the aldehyde group of this compound, leading to the formation of new carbon-carbon double bonds and a diverse array of more complex molecules. lookchem.comvulcanchem.com

Knoevenagel Condensation: This reaction involves the reaction of this compound with active methylene (B1212753) compounds in the presence of a base. mychemblog.com The reaction rate can be significantly enhanced by microwave irradiation. researchgate.net For instance, the condensation of 5-bromoindole-3-carbaldehyde with various active methylene compounds like malononitrile (B47326) and ethyl cyanoacetate (B8463686) has been successfully carried out under microwave conditions with L-proline as a base. researchgate.net A plausible mechanism involves the base abstracting a proton from the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. rsc.orglookchem.com Subsequent dehydration yields the α,β-unsaturated product. mychemblog.com

Claisen-Schmidt Condensation: This reaction typically involves the condensation of an aldehyde with a ketone in the presence of a base or acid to form an α,β-unsaturated ketone. numberanalytics.com For example, the Claisen-Schmidt condensation of 6-bromoindole-3-carbaldehyde with acetone (B3395972) under acidic conditions is a key step in the synthesis of (E)-4-(6-bromo-1H-indol-3-yl)but-3-en-2-one. vulcanchem.com The use of catalysts like indium(III) chloride can improve the yields of such reactions. vulcanchem.com Mechanistically, the reaction proceeds through the formation of an enolate from the ketone, which then attacks the aldehyde. Subsequent dehydration produces the final enone. researchgate.net

| Reaction Type | Reactants | Conditions | Product Type |

|---|---|---|---|

| Knoevenagel Condensation | This compound, Active Methylene Compound (e.g., Malononitrile) | Base (e.g., L-proline), Microwave irradiation | Indole-substituted alkenes |

| Claisen-Schmidt Condensation | This compound, Ketone (e.g., Acetone) | Acidic conditions, Catalyst (e.g., InCl₃) | α,β-Unsaturated ketones (Enones) |

The aldehyde group in this compound is susceptible to nucleophilic addition, a fundamental reaction class in organic chemistry. cymitquimica.comsmolecule.com This reactivity allows for the conversion of the aldehyde into a variety of other functional groups. For instance, the aldehyde can be reduced to the corresponding alcohol, 4-bromoindole-3-methanol, using reducing agents like sodium borohydride.

Another significant nucleophilic addition is the reaction with organometallic reagents, such as Grignard reagents. This reaction leads to the formation of secondary alcohols. The general mechanism involves the nucleophilic attack of the carbanionic part of the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde. Subsequent workup with an acid protonates the resulting alkoxide to yield the alcohol.

The Wittig reaction provides a method for the synthesis of alkenes from aldehydes. In this reaction, a phosphorus ylide (Wittig reagent) attacks the aldehyde to form a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. Elimination of triphenylphosphine (B44618) oxide from the oxaphosphetane yields the desired alkene.

The reaction of this compound with primary amines leads to the formation of Schiff bases, also known as imines. This condensation reaction is a reversible process and is typically carried out with the removal of water to drive the equilibrium towards the product. These Schiff bases are valuable intermediates in organic synthesis and can undergo further transformations. researchgate.net For example, Schiff bases derived from indole-3-carboxaldehyde (B46971) have been synthesized by reacting the aldehyde with various amino acids and aminophenols. nih.gov

The imine functionality of the Schiff base can undergo nucleophilic addition or reduction. For instance, in situ nucleophilic addition to the imine can lead to the formation of spiroindolines. lookchem.com Furthermore, reduction of the C=N double bond of the Schiff base can yield secondary amines, a transformation that can be achieved using various reducing agents.

| Reactant with this compound | Product Type | Subsequent Transformation | Final Product Type |

|---|---|---|---|

| Primary Amine (R-NH₂) | Schiff Base (Imine) | Reduction of C=N bond | Secondary Amine |

| Primary Amine (R-NH₂) | Schiff Base (Imine) | In situ nucleophilic addition | Spiroindolines |

Nucleophilic Addition Reactions to the Aldehyde Group of this compound

Reactivity of the Bromine Substituent in this compound

The bromine atom at the 4-position of the indole ring provides a key site for functionalization, particularly through transition metal-catalyzed cross-coupling reactions. cymitquimica.com

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. kubikat.orgmdpi.com The bromine substituent on this compound makes it a suitable substrate for several such reactions. mdpi.com

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or its ester. researchgate.net For instance, the Suzuki-Miyaura coupling of a 4-bromoindole (B15604) derivative has been used in the synthesis of marine alkaloids. mdpi.com The reaction generally proceeds with a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) and a base. mdpi.com A one-pot, two-step synthesis of 2-(5-phenylindol-3-yl)benzimidazole derivatives involves an initial cyclocondensation-oxidation followed by an in situ Suzuki coupling reaction of a bromoindole aldehyde with phenylboronic acid. rsc.org

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. nih.govuni-rostock.de This reaction offers a route to synthesize 3-substituted indoles. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. organic-chemistry.org This method is a versatile tool for the synthesis of a wide range of arylamines from aryl bromides. acs.orgbeilstein-journals.org The reaction typically employs a palladium catalyst in combination with a suitable ligand.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 4-Arylindole-3-carboxaldehydes |

| Heck Coupling | Alkene | Palladium catalyst | 4-Alkenylindole-3-carboxaldehydes |

| Buchwald-Hartwig Amination | Amine | Palladium catalyst, Ligand | 4-Aminoindole-3-carboxaldehydes |

Beyond cross-coupling reactions, the bromine atom on this compound can be involved in other transformations. For example, oxidative cyclization of N-(3-bromophenyl)-β-enamino esters can lead to a mixture of 4-bromo- and 6-bromoindoles. mdpi.com The bromine atom can also influence the regioselectivity of further electrophilic substitution reactions on the indole ring.

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

Cyclization and Ring-Forming Reactions Utilizing this compound as a Precursor

The strategic placement of the aldehyde and bromine substituents on the indole core makes this compound a highly valuable precursor for the synthesis of complex, fused heterocyclic systems. The aldehyde group serves as a reactive handle for condensation and addition reactions, while the bromine atom is an ideal site for transition metal-catalyzed cross-coupling reactions, which can be sequenced with cyclization events to build polycyclic architectures. cymitquimica.comchimia.ch Researchers have leveraged this dual functionality to develop a variety of elegant ring-forming strategies.

One powerful approach involves multi-component reactions (MCRs) that assemble a complex acyclic intermediate from this compound, which is then subjected to a separate ring-forming reaction. nih.gov For instance, a four-component reaction using this compound, an amine, an acylating agent, and a nucleophile can generate a diene intermediate poised for a subsequent ring-closing metathesis (RCM) or Dieckmann cyclization. nih.gov

Palladium-catalyzed reactions are also prominent in the transformation of this compound derivatives into fused systems. These can involve domino processes where a single catalyst orchestrates multiple bond-forming events in one pot. kyoto-u.ac.jp Similarly, rhodium-catalyzed processes have been employed to achieve ring expansion of the indole core, transforming it into a quinoline (B57606) system. beilstein-journals.org The aldehyde can also participate directly in cycloaddition reactions to form fused rings.

The following tables detail specific examples of cyclization and ring-forming reactions where this compound or its direct derivatives serve as the key starting material.

Table 1: Multi-Component and Sequential Ring-Forming Reactions

This table summarizes reactions where this compound is first elaborated through a multi-component reaction before a subsequent cyclization step.

| Starting Material | Reagents/Conditions | Intermediate Product | Cyclization Method | Final Product | Source |

| This compound | 1. Bis(trimethylsilyl)allylamine, TMSOTf, CH₂Cl₂ 2. Silyl ketene (B1206846) acetal, Acetyl chloride | Methyl 3-(N-allylacetamido)-3-(4-bromo-1-tosyl-1H-indol-3-yl)propanoate | Heck Cyclization | Polycyclic Scaffold | nih.gov |

| This compound | 1. Allylamine, Acetyl chloride 2. Allylzinc bromide | Diene intermediate derived from a four-component coupling | Ring-Closing Metathesis (RCM) | Fused Indole Derivative | nih.gov |

Table 2: Transition Metal-Catalyzed Ring Expansions and Cycloadditions

This table highlights reactions where the indole ring itself is transformed or where the aldehyde participates directly in a cycloaddition.

| Starting Material | Reagents/Catalyst | Reaction Type | Product | Yield | Key Findings | Source |

| 4-Bromoindole | Ethyl bromo(diazo)acetate, Rh₂(OAc)₄ | Cyclopropanation-Ring Expansion | Ethyl 7-bromoquinoline-3-carboxylate | 71% | The reaction proceeds via a proposed cyclopropanation at the C2-C3 bond of the indole, followed by ring-opening and elimination to form the quinoline structure. The position of the bromine atom significantly affects yield. beilstein-journals.org | beilstein-journals.org |

| 4-Bromo-1-methyl-1H-indole-3-carbaldehyde | I₂O₅, NH₄OAc, Ethyl propiolate, DMF, 90°C | [3+2] Cycloaddition | Ethyl 5-bromo-9-methyl-9H-pyrido[2,3-b]indole-3-carboxylate | 90% | The aldehyde group participates in a cycloaddition with the propiolate to form the fused pyridoindole core under mild conditions. |

Applications of 4 Bromoindole 3 Carboxaldehyde in Contemporary Medicinal Chemistry and Drug Discovery

Synthesis of Biologically Active Indole (B1671886) Derivatives from 4-Bromoindole-3-carboxaldehyde

The indole scaffold is a prominent feature in many natural and synthetic compounds with significant biological activities. rsc.orgmdpi.com 1H-Indole-3-carboxaldehyde and its derivatives, including this compound, are key starting materials for the synthesis of complex indole alkaloids. thieme-connect.com The reactivity of the aldehyde group and the potential for the bromine atom to participate in cross-coupling reactions make this compound a versatile tool for creating diverse molecular architectures. cymitquimica.comlookchem.com This adaptability allows chemists to synthesize a variety of indole derivatives with potential applications in pharmaceuticals and fine chemicals. lookchem.com

The synthesis of these derivatives often involves reactions such as condensation with amines or thiosemicarbazides to form Schiff bases, or palladium-catalyzed coupling reactions at the bromine position to introduce new functional groups. These synthetic strategies have led to the creation of numerous novel compounds that have been investigated for their therapeutic potential.

Exploration of Therapeutic Potentials Derived from this compound Scaffolds

The inherent biological activities of indole derivatives have prompted extensive research into compounds synthesized from this compound for various therapeutic applications. ontosight.aiontosight.ai

Derivatives of this compound have been investigated for their potential as anti-cancer agents. lookchem.comsmolecule.com Research has shown that certain indole derivatives can inhibit the growth of tumor cells. ontosight.ai Studies on related bromoindole compounds, such as those derived from 5-bromoindole-3-carboxaldehyde (B1265535) and 3-bromo-1H-indole-6-carbaldehyde, have indicated cytotoxic effects against various cancer cell lines, suggesting that this class of compounds holds promise for the development of new anti-cancer therapies. smolecule.comsmolecule.com

Table 1: Research Findings on Anti-Cancer Potential of Bromoindole Derivatives

| Compound Family | Observation | Potential Application | Reference |

| 5-Bromoindole (B119039) Derivatives | Cytotoxic effects against certain cancer cell lines. | Development of novel anti-cancer agents. | smolecule.com |

| 6-Bromoindole Derivatives | Inhibition of cancer cell growth. | Investigation for anti-cancer properties. | ontosight.ai |

| 3-Bromo-1H-indole-6-carbaldehyde Derivatives | Cytotoxic effects against cancer cell lines. | Potential as anti-cancer agents. | smolecule.com |

The indole structure is a key component of many compounds that interact with the central nervous system. Research into derivatives of bromoindoles has explored their potential for neuroprotective effects. smolecule.com For instance, studies on indole-3-carbinol (B1674136) and its derivatives have highlighted their neuroprotective benefits, including anti-inflammatory and antioxidant properties. nih.gov While direct studies on this compound for neuroprotection are less common, the broader class of indole derivatives shows promise in this area. researchgate.net The development of small molecules that promote neurogenesis and protect neurons is an active area of research, with some promising compounds featuring the indole scaffold. acs.org

Derivatives of this compound have demonstrated notable antiviral activity. In one study, an N-benzyl-11-butanehydrazone of matrine, formed with this compound, exhibited significant activity against the Tobacco Mosaic Virus (TMV). researchgate.netmdpi.com This particular derivative, labeled as compound 42 in the study, showed higher inhibitory activity than the commercial antiviral agent Ribavirin and was comparable to or even more active than Ningnanmycin. mdpi.com The antiviral activity was assessed through various modes, including in vitro activity, in vivo inactivation, curative activity, and protection activity. researchgate.netmdpi.com

Table 2: Anti-TMV Activity of this compound Derivative (Compound 42)

| Concentration | In Vitro Activity (%) | In Vivo Inactivation (%) | Curative Activity (%) | Protection Activity (%) | Reference |

| 500 µg/mL | 65.8 | 71.8 ± 2.8 | 66.8 ± 1.3 | 69.5 ± 3.1 | mdpi.com |

| 100 µg/mL | 29.0 | 33.5 ± 0.7 | 24.1 ± 0.2 | 30.3 ± 0.6 | mdpi.com |

Research into Neuroprotective Compounds Derived from this compound

Modulation of Microbial Processes by this compound Derivatives

Beyond direct antimicrobial action, derivatives of this compound are being explored for their ability to interfere with microbial communication and virulence.

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence factor production. researchgate.netbiorxiv.org Inhibiting QS is a promising anti-virulence strategy. Studies have shown that bromination of indole-3-carboxaldehyde (B46971) can significantly enhance its quorum sensing inhibitory (QSI) properties. grafiati.com For example, 5-bromoindole-3-carboxaldehyde has been shown to significantly inhibit the production of virulence factors like pyocyanin, elastase, and protease in Pseudomonas aeruginosa. researchgate.netbiorxiv.org Research on various monobrominated indole carboxaldehydes demonstrated that they are more potent QS inhibitors than the non-brominated parent compound, indole-3-carboxaldehyde. grafiati.com Specifically, the bromination of these compounds led to a 2- to 13-fold reduction in their IC₅₀ values in Chromobacterium violaceum. grafiati.com

Table 3: Quorum Sensing Inhibition by 5-Bromoindole-3-carboxaldehyde in Pseudomonas aeruginosa

| Virulence Factor | Strain | Concentration (µg/ml) | Inhibition (%) | Reference |

| Pyocyanin | Pa01 | 100 | 92.5 | researchgate.netbiorxiv.org |

| Elastase | Pa01 | 100 | 79.85 | researchgate.netbiorxiv.org |

| Protease | Pa01 | 50 | 92.8 | researchgate.netbiorxiv.org |

| Alginate | ATCC 27853 | 100 | 76.16 | researchgate.netbiorxiv.org |

Assessment of Antimicrobial Properties of Derivatives of this compound

The indole nucleus is a crucial pharmacophore in many bioactive compounds, and its derivatives are known for a wide spectrum of biological activities, including antimicrobial effects. researchgate.net The introduction of a bromine atom to the indole ring, as seen in bromoindole-3-carboxaldehyde isomers, can significantly influence this activity. While research on the 4-bromo isomer is specific, studies on related bromoindole-3-carboxaldehyde derivatives provide significant insights into the antimicrobial potential of this class of compounds.

Derivatives such as hydrazide/hydrazones of 5-bromoindole-3-aldehyde have been evaluated for their in-vitro antimicrobial activities against a panel of bacteria and fungi, including Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Escherichia coli, Bacillus subtilis, and Candida albicans. researchgate.net These compounds demonstrated a broad spectrum of activity, with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 100 µg/mL. researchgate.net Notably, several of these derivatives showed better activity against MRSA and significant activity against S. aureus when compared to the standard drug ampicillin. researchgate.net

Furthermore, the anti-quorum sensing capabilities of bromoindoles have been investigated. Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence factors and biofilm formation. biorxiv.org Halogenation of indoles is known to enhance their potency as QS inhibitors. biorxiv.org For instance, 5-bromoindole-3-carboxaldehyde has been shown to significantly inhibit the production of QS-dependent virulence factors in Pseudomonas aeruginosa, a pathogen known for its high resistance to antibiotics. researchgate.netbiorxiv.org The compound effectively reduced the production of pyocyanin, elastase, protease, and alginate at various concentrations. researchgate.netbiorxiv.org This antivirulence strategy presents a promising alternative to conventional antibiotics for combating infections. researchgate.net

The table below summarizes the inhibitory effects of 5-bromoindole-3-carboxaldehyde on various virulence factors in different strains of P. aeruginosa. researchgate.netbiorxiv.org

| Virulence Factor | Strain | Concentration (µg/mL) | % Inhibition |

| Pyocyanin | Pa01 | 30 | 85.42% |

| 50 | 87.77% | ||

| 100 | 92.50% | ||

| Pyocyanin | Pa14 | 30 | 60.30% |

| 50 | 61.67% | ||

| 100 | 67.65% | ||

| Elastase | Pa01 | 30 | 69.77% |

| 50 | 70.64% | ||

| 100 | 79.85% | ||

| Protease | Pa01 | 50 | 92.80% |

| Alginate | ATCC 27853 | 50 | 52.78% |

| 100 | 76.16% |

Data sourced from studies on P. aeruginosa virulence factors. researchgate.netbiorxiv.org

These findings underscore the potential of bromoindole-3-carboxaldehyde derivatives, including the 4-bromo isomer, as leads for developing new antimicrobial and antivirulence agents. researchgate.netbiorxiv.org

Enzyme Modulation and Cytotoxicity Profiling of this compound Analogs

Enzyme Inhibition Studies of this compound Derivatives (e.g., Cytochrome P450)

Derivatives of this compound are of interest in medicinal chemistry for their ability to interact with and modulate the activity of various biological targets, including enzymes. A significant family of enzymes studied in this context is the Cytochrome P450 (CYP450) superfamily. CYP450 enzymes are crucial for the metabolism of a wide variety of xenobiotics, including drugs, and their inhibition can lead to significant drug-drug interactions. nih.gov

Research indicates that brominated indole derivatives possess the ability to inhibit specific CYP450 enzymes. smolecule.comsmolecule.com For example, studies on 5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde have noted its inhibitory effects on certain CYP450 enzymes, suggesting potential interactions that could alter drug metabolism and efficacy. smolecule.com The core indole structure itself can be metabolized by CYP450 enzymes through processes like dehydrogenation, which can sometimes lead to the formation of reactive intermediates. researchgate.net The aromatization of indoline (B122111) to indole, for instance, is catalyzed with the highest activity by CYP3A4. researchgate.net

The interaction of bromoindole derivatives with CYP450 is a critical area of investigation in drug development, as it helps in predicting potential metabolic pathways and adverse interactions. nih.gov The ability of these compounds to act as inhibitors highlights their potential for therapeutic applications where modulation of CYP450 activity is desired, but also necessitates careful evaluation during preclinical development. smolecule.com

Targeted Cytotoxicity Research against Specific Cancer Cell Lines

Analogs derived from bromoindole scaffolds have demonstrated significant cytotoxic potential against a range of human cancer cell lines, making them an area of active research in oncology. smolecule.com The indole substructure is a fundamental element in numerous natural and synthetic products with anticancer activity. royalsocietypublishing.orgmdpi.com

Studies on bromoindole derivatives have revealed potent antiproliferative effects. For instance, research on 5-Bromo-1H-indole-3-carboxaldehyde (BICA) showed it possesses anticancer effects through cell growth inhibition and apoptosis. researchgate.net In-vitro anticancer activity studies of BICA against A549 lung cancer cell lines have been performed to understand its efficacy. researchgate.net Similarly, bromoindole alkaloids isolated from marine sources, such as the sponge Oceanapia sp., have exhibited potent cytotoxicity. One such compound was highly active against PANC-1 pancreatic cancer cell lines with an IC50 value of 1.5 μM. nih.gov

Other synthetic indole derivatives have also shown remarkable potency. A series of novel N-1 and C-3 substituted indole derivatives were evaluated for their cytotoxic properties, with one 5-bromo-substituted compound (5d) proving to be the most potent in a Brine Shrimp Lethality Bioassay, with an LC50 of 6.49 μM. arabjchem.org Another study on bromotyrosine derivatives showed moderate cytotoxic activity against human cancer cell lines A549 (lung), HT-29 (colorectal), and MDA-MB-231 (breast), with the HT-29 cell line being the most sensitive. nih.gov

The table below presents the cytotoxic activity of various bromoindole derivatives against different cancer cell lines.

| Compound Type | Cancer Cell Line | Activity (IC50) | Reference |

| Bromoindole Alkaloid | PANC-1 (Pancreatic) | 1.5 μM | nih.gov |

| Bromotyrosine Derivative (37) | HT-29 (Colorectal) | 3.2 μM | nih.gov |

| Bromotyrosine Derivative (38) | HT-29 (Colorectal) | 1.6 μM | nih.gov |

| N-prenylated 5-bromoindole (5d) | Brine Shrimp | 6.49 μM (LC50) | arabjchem.org |

| Coumarin-indole derivative (3) | MGC-803 (Gastric) | 0.011 μM | nih.gov |

These findings highlight the potential of bromoindole-3-carboxaldehyde analogs as a source for the development of new anticancer agents. nih.govmdpi.com

Structure-Activity Relationship (SAR) Analysis of Brominated Indole Carbaldehyde Derivatives

The biological activity of indole derivatives is critically influenced by the nature and position of substituents on the indole ring. Structure-Activity Relationship (SAR) analysis of brominated indole carbaldehydes reveals key structural features that govern their potency and selectivity.

The position of the bromine atom on the indole scaffold is a crucial determinant of activity. For example, in the context of quorum sensing inhibition, bromination at the 5-position has been found to maximize activity, whereas substitution at the 4- or 7-position leads to reduced potency. This highlights the specific steric and electronic requirements of the biological target.

Studies on the cytotoxicity of bromoindole carbaldehydes in sea urchin embryos have shown that bromination generally increases the cytotoxic effect compared to the non-brominated parent compound, indole-3-carbaldehyde. researchgate.net A synthetic derivative, 2,5,6-tribromoindole-3-carbaldehyde, was found to be significantly more potent (IC50 = 0.31 μmol/L) than the natural indole-3-carbaldehyde (IC50 = 40 μmol/L) in inhibiting cell division. researchgate.net This suggests that multiple bromine substitutions can dramatically enhance activity. The study also noted that N-methylation of these brominated compounds markedly reduced their cytotoxicity, indicating the importance of the N-H proton for activity, possibly for hydrogen bonding with the target. researchgate.net

Further SAR insights come from bromoindole alkaloids isolated from marine sponges. A comparison between two similar compounds revealed that the loss of a carbonyl moiety resulted in a complete loss of activity against PANC-1 cancer cells, emphasizing the essential role of this functional group for cytotoxicity. nih.gov In another series of N-prenylated indole-3-carbazones, a compound featuring a bromine atom at the 5-position and a thiosemicarbazone at the 3-position was identified as the most potent cytotoxic agent. arabjchem.org

Key SAR takeaways include:

Bromination: Generally enhances biological activity, including cytotoxicity and quorum sensing inhibition. researchgate.net

Position of Bromine: The specific position of the bromine atom is critical, with C-5 often being a favorable position for enhancing certain activities. Poly-bromination can further increase potency. researchgate.net

N-Substitution: Methylation of the indole nitrogen can significantly decrease cytotoxic activity. researchgate.net

C-3 Substituent: The aldehyde group at C-3 is a reactive site and crucial for activity. Its modification into other groups like carbazones can modulate the biological profile. arabjchem.org The presence of other functionalities like a carbonyl group can be essential for cytotoxicity. nih.gov

Mechanistic Insights into the Biological Actions of this compound-Derived Compounds

Understanding the mechanism of action is fundamental to the development of therapeutic agents. For compounds derived from this compound, research points to several potential biological pathways through which they exert their effects.

In the context of anticancer activity, several mechanisms have been proposed. Some bromoindole derivatives are believed to induce apoptosis (programmed cell death) in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. For example, the potent cytotoxic derivative 2,5,6-tribromoindole-3-carbaldehyde was found to arrest sea urchin embryogenesis at the beginning of mitosis. researchgate.net It allowed for the fusion of pronuclei but prevented chromatin condensation and the assembly of the mitotic spindle. This phenotype was postulated to be a consequence of strong inhibition of DNA replication and protein synthesis. researchgate.net Other indole alkaloids have been reported to induce apoptosis by affecting apoptosis-related proteins like Bax and Bcl-xl and causing mitochondrial dysfunction. mdpi.com

Regarding antimicrobial action, the mechanism often involves the inhibition of essential bacterial processes. As discussed, one key mechanism for bromoindole derivatives is the inhibition of quorum sensing (QS). The bromine atom is thought to enhance the compound's affinity for the target receptors in the QS system, thereby disrupting bacterial communication and the expression of virulence factors.

Contributions of 4 Bromoindole 3 Carboxaldehyde to Advanced Materials Science

Utilization in Organic Electronic Devices

The indole (B1671886) nucleus, being an electron-rich aromatic system, is an attractive component for designing materials for organic electronics. The introduction of a bromine atom and a carboxaldehyde group at the 4- and 3-positions, respectively, provides handles for further chemical modifications, enabling the fine-tuning of electronic properties such as energy levels and charge transport characteristics. These modifications are crucial for the performance of organic electronic devices. While direct applications of 4-bromoindole-3-carboxaldehyde are still emerging, research on its isomers and derivatives showcases the potential of this structural motif.

While specific research focusing exclusively on this compound in OLEDs is not extensively documented, the broader family of bromoindole aldehydes serves as a precursor for materials with promising electroluminescent properties. For instance, derivatives of the positional isomer, 5-bromoindole-3-aldehyde, have been used in the synthesis of more complex heterocyclic systems for potential OLED applications.

One-pot, two-step synthesis methods have been developed to create 2-(5-phenylindol-3-yl)benzimidazoles starting from 5-bromoindole-3-aldehyde. rsc.org This process involves a cyclocondensation-oxidation reaction followed by a Suzuki coupling reaction. rsc.org The resulting benzimidazole (B57391) derivatives are investigated for their photophysical properties, which are critical for their use as light-emitting materials in OLEDs. rsc.org The synthesis parameters, such as the choice of alkali and solvent, have been optimized to achieve high yields, demonstrating a practical route to these advanced materials. rsc.org

Furthermore, the general class of indole derivatives is recognized for its excellent photophysical properties, making them suitable for various optical applications, including as light-emitting materials for OLEDs. rsc.org The synthesis of novel hole transport materials based on fluorene (B118485) and indole units for efficient OLEDs also highlights the importance of the indole scaffold in this field. researchgate.net

Table 1: Optimized Synthesis Parameters for 2-(5-phenylindol-3-yl)benzimidazole from 5-Bromoindole-3-aldehyde This table is based on data for a positional isomer and is illustrative of the synthetic potential.

| Parameter | Condition | Yield (%) | Reference |

|---|---|---|---|

| Alkali | K2CO3 (2.5 mmol) | >87 | rsc.org |

| Reagent Ratio (acid:diamine:aldehyde) | 1.2 : 1.1 : 1 | 91 | rsc.org |

| Synthesis Strategy | One-pot, two-step | Proper Yield | rsc.org |

The development of efficient and stable organic solar cells is a significant area of materials science research. Indole derivatives, including those derived from this compound, are explored for their potential to enhance the performance of these devices. chemimpex.com The electron-donating nature of the indole ring makes it a suitable component for the donor material in a donor-acceptor architecture, which is common in organic photovoltaics.

Derivatives of this compound are considered for use in solar cells to improve both efficiency and stability. chemimpex.com Although detailed performance data for solar cells incorporating this specific compound is limited, the broader class of indole-based dyes has been successfully used in dye-sensitized solar cells (DSSCs), a type of organic photovoltaic cell. For example, indole-fused heterocycles serve as effective sensitizers in DSSCs. ossila.com The strategic design of such dyes, often involving an electron donor, a π-bridge, and an electron acceptor (D-π-A), allows for the tuning of their light-harvesting and electron transfer properties.

Table 2: Illustrative Performance of Indole-Based Dye-Sensitized Solar Cells This table presents data for indole derivatives to demonstrate the potential of the compound class.

| Dye System | Power Conversion Efficiency (PCE) | Reference |

|---|---|---|

| Indole-based Dyes (General) | Not Specified | chemimpex.com |

| Triazatruxenes (Indole Derivatives) | 13.6% | ossila.com |

| Co-sensitized with Indole-based Dye (DBA-4) | 10.12% | researchgate.net |

Applications in Organic Light-Emitting Diodes (OLEDs) Utilizing this compound

Development of Fluorescent Probes for Bioimaging and Sensing Applications from this compound

The indole scaffold is a key component in many fluorescent molecules due to its inherent photophysical properties. The modification of the indole ring with bromine and an aldehyde group, as in this compound, provides a platform for the synthesis of highly specific and sensitive fluorescent probes. These probes are instrumental in bioimaging and sensing, allowing for the visualization and detection of biologically important species. nih.gov

Research has demonstrated the utility of bromoindole-3-carboxaldehyde derivatives in creating fluorescent sensors for metal ions. For example, a probe based on 5-bromoindole-3-carboxaldehyde (B1265535) ethylthiosemicarbazone was synthesized for the detection of mercury ions (Hg²⁺). researchgate.netresearchgate.net This probe exhibits a strong blue fluorescence that is quenched upon coordination with Hg²⁺, enabling its detection. researchgate.netresearchgate.net

In another study, a novel "turn-on" fluorescent probe for copper ions (Cu²⁺) was synthesized from 5-bromoindole-3-carbaldehyde and a fluorescein (B123965) derivative. nih.gov This probe shows high selectivity and sensitivity for Cu²⁺, with the solution's color changing from colorless to green and a new fluorescence emission band appearing at 525 nm upon binding. nih.gov Such probes are valuable for bioimaging applications, as they can be used to visualize the distribution of metal ions within living cells. nih.govacs.org

The development of these probes often involves a straightforward synthesis, such as a one-step condensation reaction, making them accessible for various research applications. researchgate.netresearchgate.net The ability to functionalize the aldehyde group allows for the attachment of different recognition units, enabling the design of probes for a wide range of analytes.

Table 3: Characteristics of Fluorescent Probes Derived from Bromoindole-3-carboxaldehydes This table is based on data for positional isomers and is illustrative of the potential applications.

| Probe Derivative | Target Analyte | Sensing Mechanism | Detection Limit | Reference |

|---|---|---|---|---|

| 5-Bromoindole-3-carboxaldehyde ethylthiosemicarbazone | Hg²⁺ | Fluorescence quenching | Not Specified | researchgate.netresearchgate.net |

| Fluorescein-based probe from 5-bromoindole-3-carbaldehyde | Cu²⁺ | "Turn-on" fluorescence | 1.20 μM | nih.gov |

| SiO₂–NH₂–BODIPY–indole from 5-bromoindole-3-carboxaldehyde | Hg²⁺ | Not specified | 2.23 μM | acs.org |

Advanced Analytical and Computational Studies on 4 Bromoindole 3 Carboxaldehyde

Mechanistic Elucidation of Complex Reactions Involving 4-Bromoindole-3-carboxaldehyde

Understanding the reaction mechanisms of this compound is fundamental to its application in organic synthesis. The presence of the bromine atom at the 4-position and the aldehyde group at the 3-position dictates its reactivity in various complex transformations. cymitquimica.com

The aldehyde functionality is a key reactive site, readily undergoing nucleophilic addition and condensation reactions. For instance, it can react with amines or hydrazines to form Schiff bases and hydrazones, respectively, which serve as precursors for a wide array of heterocyclic compounds. The bromine atom, on the other hand, deactivates the benzene (B151609) portion of the indole (B1671886) ring towards electrophilic substitution.

One of the advanced synthetic strategies involving this compound is its participation in cycloaddition reactions . For example, derivatives of this compound can undergo [3+2] cycloaddition with propiolates to construct pyridoindole cores, demonstrating the aldehyde's role in guiding annulation to form fused heterocyclic systems under mild conditions.

Furthermore, C-H activation and functionalization represent a powerful tool for the elaboration of the indole scaffold. While the bromine at C4 can be used in cross-coupling reactions, modern synthetic methods also focus on the direct functionalization of other positions. For instance, palladium-catalyzed domino reactions have been developed for the synthesis of functionalized carbocycles and heterocycles, where an initial C-H functionalization is followed by further transformations. utoronto.ca The mechanism of such reactions is complex, often involving a sequence of oxidative addition, migratory insertion, and reductive elimination steps, with the specific pathway influenced by the catalyst, ligands, and reaction conditions. beilstein-journals.orgmdpi.com A proposed synthetic route toward a complex natural product involved a sequence starting with a C3-selective arylation, followed by a C2-acylation, and a later-stage C7-borylation/cross-coupling, showcasing the strategic use of C-H functionalization in conjunction with the existing handles on the 4-bromoindole (B15604) core. nih.gov

The Vilsmeier-Haack reaction is a classic method for the formylation of indoles, and understanding its mechanism is crucial. It involves the generation of an electrophilic Vilsmeier reagent (a chloroiminium ion) from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). smolecule.com The electron-rich indole attacks this reagent, primarily at the C3 position, leading to the formation of the aldehyde after hydrolysis. smolecule.com In the context of 4-bromoindole, this reaction would typically be performed on the pre-brominated indole substrate. smolecule.com

Computational Chemistry Approaches for this compound and Its Derivatives

Computational chemistry provides invaluable insights into the molecular properties and reactivity of this compound, guiding synthetic efforts and helping to predict biological activity.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. irjweb.comresearchgate.net For this compound and its analogs, DFT calculations, often using the B3LYP functional, provide detailed information on bond lengths, bond angles, and electronic properties. researchgate.netrsc.org

The optimized geometry reveals the planarity of the indole ring system. The electronic properties are significantly influenced by the bromine and aldehyde substituents. The aldehyde group is electron-withdrawing, while the bromine atom has a dual electronic effect, being electron-withdrawing through induction and electron-donating through resonance.

Key electronic parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. irjweb.comwuxibiology.com A smaller energy gap suggests higher reactivity. nih.gov The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. For indole derivatives, the HOMO is often localized on the indole ring, indicating its nucleophilic character, while the LUMO can be distributed over the aldehyde or other acceptor groups. wuxibiology.com

Mulliken population analysis, another output of DFT calculations, provides information on the distribution of atomic charges throughout the molecule, helping to identify electrostatic interaction sites. nih.gov

Table 1: Representative Calculated Properties for Indole Derivatives from DFT Studies (Note: Data is representative of typical values for bromo- and nitro-indole carboxaldehydes as specific data for the 4-bromo isomer was not available in the cited literature)

| Parameter | Representative Value/Description | Source(s) |

| Optimized Geometry | ||

| C-C bond lengths (ring) | ~1.38 - 1.42 Å | researchgate.net |

| C-Br bond length | ~1.95 Å | rsc.org |

| C=O bond length | ~1.2 Å | researchgate.net |

| Electronic Properties | ||

| HOMO-LUMO Energy Gap (ΔE) | ~4.2 - 4.5 eV | vulcanchem.comresearchgate.net |

| HOMO Distribution | Typically localized over the indole ring system, indicating sites for electrophilic attack. | wuxibiology.com |

| LUMO Distribution | Often localized on the carboxaldehyde group and parts of the benzene ring, indicating sites for nucleophilic attack. | wuxibiology.com |

| Atomic Charges | ||

| Mulliken Charge on Aldehyde Oxygen | Negative, indicating a site for hydrogen bonding. | nih.gov |

| Mulliken Charge on Aldehyde Carbon | Positive, confirming its electrophilic character. | nih.gov |

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. mdpi.com This method is instrumental in drug discovery for identifying potential biological targets and understanding the structural basis of activity.

Derivatives of bromoindole-3-carboxaldehyde have been investigated as inhibitors of various biological targets. For instance, studies on 5-bromoindole-3-carboxaldehyde (B1265535) have explored its interaction with quorum sensing (QS) receptors in Pseudomonas aeruginosa, such as LasR, PQS, and RhlR. biorxiv.orgbiorxiv.org These simulations identify the key amino acid residues in the binding pocket that interact with the ligand through hydrogen bonds, hydrophobic interactions, and other forces. biorxiv.org The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides an estimate of the ligand's potency. biorxiv.org A more negative value typically indicates a stronger binding interaction. biorxiv.org

Similar docking studies have been performed for other indole derivatives against targets like epidermal growth factor receptor (EGFR) tyrosine kinase and tubulin, which are crucial in cancer therapy. nih.govresearchgate.netacs.org These studies help in rationalizing the structure-activity relationships (SAR) observed in biological assays and guide the design of more potent and selective inhibitors. mdpi.com

Table 2: Example of Molecular Docking Results for 5-Bromoindole-3-carboxaldehyde with Quorum Sensing Receptors

| Target Protein | Endogenous Ligand/Known Inhibitor | Binding Energy (kcal/mol) of Endogenous Ligand/Inhibitor | Binding Energy (kcal/mol) of 5-Bromoindole-3-carboxaldehyde | Key Interacting Residues | Source(s) |

| LasR | OdDHL (endogenous ligand) | -9.29 | -7.66 | Not specified | biorxiv.orgresearchgate.net |

| PQS | QZN (inhibitor) | -8.23 | -7.14 | Not specified | biorxiv.orgresearchgate.net |

| RhlR | C4-HSL (endogenous ligand) | -6.59 | -6.74 | Not specified | biorxiv.org |

Cheminformatics applies computational methods to solve chemical problems, particularly in the context of drug discovery. This includes the prediction of physicochemical properties, biological activities (QSAR), and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. researchgate.net

For compounds like this compound, cheminformatics tools can predict key drug-like properties without the need for initial synthesis and testing. Online platforms like SwissADME and pkCSM are used to calculate parameters such as lipophilicity (LogP), water solubility, intestinal absorption, and blood-brain barrier permeability. biorxiv.orgresearchgate.net These predictions are crucial for early-stage assessment of a compound's potential as a drug candidate.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. jocpr.com By analyzing a set of indole derivatives with known activities, QSAR models can be built to predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts. nih.gov These models use molecular descriptors that quantify various aspects of the chemical structure, such as electronic, steric, and hydrophobic properties.

Table 3: Predicted ADME Properties for 5-Bromoindole-3-carboxaldehyde (Data for the closely related 5-bromo isomer is used as a representative example)

| Property | Predicted Value | Significance | Source(s) |

| Water Solubility (log mol/L) | -2.893 | Low water solubility | biorxiv.orgresearchgate.net |

| Intestinal Absorption (%) | 92.3 | High intestinal absorption | biorxiv.orgresearchgate.net |

| Blood-Brain Barrier (BBB) Permeability (logBB) | -0.231 | Likely to cross the BBB | biorxiv.orgresearchgate.net |

| P-glycoprotein Substrate | No | Not likely to be effluxed by P-gp | researchgate.net |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via CYP2D6 | researchgate.net |

| AMES Toxicity | No | Predicted to be non-mutagenic | researchgate.net |

Concluding Perspectives and Future Research Directions for 4 Bromoindole 3 Carboxaldehyde

Innovations in Synthetic Methodologies for 4-Bromoindole-3-carboxaldehyde

The synthesis of this compound has traditionally been achieved through methods such as the bromination of indole-3-carboxaldehyde (B46971) or the formylation of 4-bromoindole (B15604). ontosight.ai However, future research is increasingly focused on developing more efficient, sustainable, and regioselective synthetic routes. The challenge often lies in controlling the position of functionalization on the indole (B1671886) ring, a task that requires specialized techniques. rsc.org

Innovations are being driven by advancements in catalysis, including biocatalysis and the use of novel catalytic systems that operate under milder, more environmentally friendly conditions. rsc.org For instance, methods utilizing L-proline as a catalyst for the synthesis of 3-substituted indoles in green solvents like water are gaining traction. rsc.org While not yet specifically documented for this compound, these approaches represent a significant future direction. Another promising area is the use of transition metal-catalyzed reactions, which can offer high yields and selectivity. For example, palladium-catalyzed reactions have been explored for producing bromoindoles, though challenges in controlling isomer formation remain. mdpi.com The development of an optimized procedure for the nitrosation of indoles to yield indazole-3-carboxaldehydes highlights a trend towards high-yielding protocols that minimize side reactions, a principle that could be adapted for the synthesis of the target compound. nih.govrsc.org

| Methodology | Typical Conditions | Advantages | Future Innovation Direction for this compound |

|---|---|---|---|

| Traditional Formylation (e.g., Vilsmeier-Haack) | POCl₃, DMF, 0-35°C smolecule.com | Well-established, effective for many indole substrates. smolecule.com | Improving regioselectivity for pre-brominated indoles. |

| Catalytic Approaches (e.g., L-proline) | L-proline catalyst, water as solvent, room temperature. rsc.org | Green solvent, mild conditions, high yields, simple workup. rsc.org | Application to the synthesis of this compound to create a more sustainable process. |

| Biocatalysis | Enzymes (e.g., trypsin) on nanoparticle supports. rsc.org | High specificity, environmentally benign. rsc.org | Development of specific enzymes for the direct and selective synthesis of the target compound. |

| Optimized Nitrosation | NaNO₂, HCl, reverse addition to control concentration. rsc.org | High yields, minimization of side-products. rsc.org | Adaptation of controlled addition and optimized conditions to improve existing formylation or bromination reactions. |

Expanding the Therapeutic Landscape of this compound Derivatives

Indole and its derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous bioactive compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.gov The indole framework is known to mimic peptide structures, allowing its derivatives to bind to various enzymes and receptors. researchgate.net this compound serves as a crucial starting material for accessing novel therapeutic agents. lookchem.com

While direct therapeutic data on this compound is limited, research on its isomers provides a strong impetus for future investigation. For example, derivatives of 5-bromoindole-3-carboxaldehyde (B1265535) have shown potential as antimicrobial agents and cytotoxic effects against certain cancer cell lines. smolecule.com Similarly, studies on 6-bromoindole-3-carboxaldehyde (B99375) derivatives have explored their potential as anticonvulsant and anti-inflammatory agents. smolecule.com Bromination of the indole ring has been shown to enhance the cytotoxicity and quorum sensing inhibitory properties of indole-3-carboxaldehydes, suggesting that the bromo-substituent is key to biological activity. researchgate.netmdpi.com Future research should focus on synthesizing a library of derivatives from this compound and screening them for a range of biological activities, particularly in oncology, where indole analogs have been shown to induce regulated cell death and overcome drug resistance. mdpi.com

| Compound/Derivative Family | Reported Biological Activity | Potential Future Research Area for this compound Derivatives | Reference |

|---|---|---|---|

| Indole-3-Carboxaldehyde (Parent Compound) | Anti-inflammatory, anti-leishmanial, anti-cancer, anti-bacterial, antifungal. | Use as a benchmark for evaluating the enhanced effects of bromination at the 4-position. | nih.gov |

| 5-Bromoindole-3-carboxaldehyde Derivatives | Antimicrobial, cytotoxicity against cancer cells, enzyme inhibition (Cytochrome P450). | Synthesis and evaluation of 4-bromo analogs for anticancer and antimicrobial efficacy. | smolecule.com |

| 6-Bromoindole-3-carboxaldehyde Derivatives | Anticonvulsant, anti-inflammatory, antimicrobial, quorum sensing inhibition. | Investigation into neuroprotective and anti-inflammatory properties of 4-bromo derivatives. | smolecule.com |

| Brominated Indole Carboxaldehydes (General) | Increased cytotoxicity, inhibition of bacterial quorum sensing. | Systematic study of how 4-bromo substitution impacts cytotoxicity and anti-virulence activity compared to other isomers. | researchgate.netmdpi.com |

Emerging Roles of this compound in Functional Materials Science

Beyond pharmaceuticals, the field of materials science presents a burgeoning frontier for indole-based compounds. The rigid, planar structure and versatile functional groups of compounds like this compound make them attractive candidates for developing novel materials with tailored electronic and optical properties. smolecule.com Research on related isomers has already demonstrated this potential. For instance, 5-bromoindole-3-carboxaldehyde is utilized in the fabrication of organic semiconductors and in the development of fluorescent probes for biological imaging. chemimpex.com

The future application of this compound in this domain is twofold. First, its derivatives can be designed as sensors. Thiosemicarbazone derivatives of 5-bromoindole-3-carboxaldehyde have been synthesized to create fluorescent probes for detecting heavy metal ions like mercury (II). smolecule.comresearchgate.net This suggests a clear research path for developing similar sensors based on the 4-bromo isomer. Second, the compound can serve as a building block for advanced organic materials. ambeed.com The presence of the bromo and formyl functional groups allows for polymerization and further functionalization, enabling its incorporation into organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and other electronic devices. chemimpex.comambeed.com Future work should explore the synthesis of polymers and small-molecule semiconductors derived from this compound and characterize their material properties.

| Potential Application Area | Enabling Molecular Features | Example from Related Compounds | Future Research Direction |

|---|---|---|---|

| Organic Semiconductors | Planar aromatic system, sites for functionalization (Br, CHO). | 5-Bromoindole-3-carboxaldehyde is used in fabricating organic semiconductors. chemimpex.com | Synthesize and test this compound-based materials in OFETs. |

| Fluorescent Probes/Sensors | Indole core fluorescence, functional groups for binding analytes. | Derivatives of 5-bromoindole-3-carboxaldehyde used for biological imaging and sensing mercury ions. chemimpex.comresearchgate.net | Develop chemosensors for detecting specific metal ions or biomolecules. |

| Advanced Polymers | Reactive aldehyde and bromo groups suitable for polymerization reactions. | Indole-3-carboxaldehyde is used as a chromophore and in polymer synthesis. nih.gov | Create novel polymers incorporating the 4-bromoindole moiety and study their properties. |

| Covalent Organic Frameworks (COFs) | Rigid structure with defined reactive sites for building porous networks. | Indoles are used as building blocks for COFs. bldpharm.com | Utilize as a linker in the synthesis of new COF materials for catalysis or gas storage. |

Integration of Multidisciplinary Approaches in this compound Research

To fully unlock the potential of this compound, future research must integrate multidisciplinary approaches. The journey from a simple building block to a high-value product, whether a drug or a material, requires a confluence of expertise from chemistry, biology, physics, and computational science.

For therapeutic development, computational chemistry can predict the bioactivity, binding modes, and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of novel derivatives, guiding synthetic efforts. biorxiv.orgbiorxiv.org This in-silico screening, followed by targeted organic synthesis and in-vitro/in-vivo biological evaluation, creates an efficient drug discovery pipeline. Similarly, in materials science, the design of new functional materials relies on a deep understanding of the interplay between molecular structure (chemistry), electronic properties (physics), and device fabrication (engineering). Computational modeling can predict the material properties of novel polymers or semiconductors before their synthesis, saving time and resources. This synergistic approach ensures that research is not conducted in silos but as a collaborative effort to address complex scientific challenges.

| Research Goal | Organic Chemistry | Biology/Microbiology | Computational Science | Materials Science/Physics |

|---|---|---|---|---|

| Develop New Anticancer Agents | Synthesize diverse derivatives. nih.gov | Screen compounds against cancer cell lines; study mechanisms of action. mdpi.com | Predict bioactivity and drug-likeness; model protein-ligand interactions. biorxiv.org | N/A |

| Create Novel Antimicrobials | Create analogs targeting bacterial processes. | Test against pathogenic bacteria; perform quorum sensing inhibition assays. biorxiv.orgbiorxiv.org | Model interactions with bacterial enzymes or signaling molecules. | N/A |

| Fabricate Organic Electronics | Synthesize polymers and small molecules from the core structure. smolecule.com | N/A | Model electronic band structure and charge transport properties. | Fabricate and characterize devices (e.g., OFETs, sensors). ambeed.com |

Q & A

Basic Research Questions

Q. What spectroscopic and analytical methods are recommended for characterizing 4-Bromoindole-3-carboxaldehyde?

- Methodological Answer : Characterization typically involves Fourier-transform infrared spectroscopy (FT-IR) to identify functional groups (e.g., aldehyde C=O stretch ~1700 cm⁻¹) and bromine-related vibrations. UV-Vis spectroscopy can assess electronic transitions, while nuclear magnetic resonance (NMR) (¹H/¹³C) resolves structural features, such as the aldehyde proton (~9-10 ppm) and indole ring protons. High-resolution mass spectrometry (HRMS) confirms molecular weight. For purity, use HPLC with a C18 column and acetonitrile/water gradient. Cross-validate data with computational tools like Gaussian for DFT-optimized structures .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation/contact; wash skin with soap and water for 15 minutes if exposed. For spills, adsorb with inert material (e.g., vermiculite) and dispose as halogenated waste. Store in a cool, dry place away from oxidizers. Toxicity data are limited, so treat it as a potential irritant and mutagen based on structural analogs like brominated indoles .

Q. How can researchers verify the identity of synthesized or purchased this compound?

- Methodological Answer : Compare experimental data (melting point, NMR, FT-IR) with literature values. Use SciFinder or Reaxys to cross-reference CAS No. 98600-34-1. For novel batches, perform elemental analysis (C, H, N) and X-ray crystallography if single crystals are obtainable. Consistency in spectral peaks (e.g., absence of unassigned signals) confirms purity .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic properties of this compound?

- Methodological Answer : Optimize the molecular geometry using B3LYP/cc-pVTZ to calculate frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential (MEP) surfaces, and Fukui indices for nucleophilic/electrophilic sites. Compare theoretical IR/Raman spectra with experimental data to validate models. NBO analysis reveals charge delocalization, aiding in predicting reactivity in cross-coupling reactions .

Q. What experimental strategies are effective for studying its reactivity in palladium-catalyzed cross-coupling reactions?

- Methodological Answer : The bromine substituent acts as a leaving group in Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and arylboronic acids in THF/water (3:1) at 80°C. Monitor reaction progress via TLC (ethyl acetate/hexane). Purify products via column chromatography and characterize regioselectivity through NOESY or X-ray analysis .

Q. How can researchers assess the anticancer potential of this compound?

- Methodological Answer : Conduct in vitro cytotoxicity assays (e.g., MTT) on cancer cell lines (e.g., A549 lung cancer). Use molecular docking (AutoDock Vina) to predict binding affinity to targets like RAS oncoproteins. Validate with apoptosis assays (Annexin V/PI staining) and Western blotting for caspase-3 activation. Compare results with analogs (e.g., 4-nitroindole-3-carboxaldehyde) to structure-activity relationships .

Q. How should conflicting spectral or reactivity data be resolved in studies involving this compound?

- Methodological Answer : Replicate experiments under controlled conditions (temperature, solvent purity). Use high-field NMR (500 MHz+) to resolve overlapping signals. For ambiguous reactivity (e.g., unexpected byproducts), employ LC-MS/MS to trace intermediates. Cross-check computational predictions (e.g., Gibbs free energy of reaction pathways) with experimental yields .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。